
Hexachlorocyclohexane
Overview
Description
It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Lindane is a neurotoxin that interferes with gamma-aminobutyric acid neurotransmitter function by interacting with the gamma-aminobutyric acid receptor-chloride channel complex at the picrotoxin binding site . In humans, lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen .
Preparation Methods
Lindane is produced by the photochemical chlorination of benzene with ultraviolet light. During the production process, a mixture of several stereoisomers is obtained, including alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, delta-hexachlorocyclohexane, and epsilon-hexachlorocyclohexane . The gamma isomer is then purified to at least 99% purity, as it is the only isomer that exhibits insecticidal activity . Industrial production methods involve the use of wet processing technology to crush the raw material efficiently while minimizing energy consumption and avoiding the release of dust .
Chemical Reactions Analysis
Lindane undergoes various chemical reactions, including:
Oxidation: Lindane can be oxidized to form chlorinated benzenes and other by-products.
Reduction: Reduction of lindane can lead to the formation of less chlorinated cyclohexanes.
Substitution: Lindane can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
Historical Use in Agriculture
Insecticide : HCH was predominantly used as an insecticide from the 1940s until its ban in many countries by the early 2000s. The most well-known isomer, gamma-HCH (lindane), was widely applied for controlling pests in crops such as cotton and rice, as well as in forestry and veterinary medicine for ectoparasite control .
- Production and Efficiency : Approximately 600,000 tonnes of lindane were produced globally; however, this production was inefficient, generating 8 to 12 tonnes of waste isomers for every tonne of lindane produced. This resulted in significant environmental contamination due to improper disposal practices .
Environmental Impact
HCH is classified as a persistent organic pollutant (POP), which means it does not easily degrade in the environment. Its bioaccumulation poses risks to human health and ecosystems. The European Union banned HCH and its isomers due to these concerns in 2000, with further restrictions under international agreements like the Stockholm Convention .
- Contamination Sites : The HCH in EU project has identified numerous sites across Europe where HCH was handled or disposed of, leading to long-term environmental challenges. An inventory compiled by this project includes 299 sites associated with HCH production and waste management .
Toxicological Profile
Research indicates that exposure to HCH can lead to various adverse health effects. Studies have shown that different isomers of HCH can affect the liver, immune system, and developmental processes in both humans and animals .
- Health Risks : The toxicological profile highlights that exposure to gamma-HCH is associated with developmental toxicity and immune system disruption. In animal studies, inhalation or dermal exposure has shown significant hepatic effects .
Biodegradation Research
Recent studies have focused on the biodegradation of HCH, aiming to find effective methods for remediating contaminated sites. Research has indicated potential pathways for microbial degradation of HCH isomers, which could mitigate some environmental impacts associated with their persistence .
- Microbial Biodegradation : The mibPOPdb database has been established to facilitate research into microbial degradation pathways for various POPs, including HCH. This database aims to support the development of bioremediation strategies .
Case Studies
- Lindane Use in Agriculture : A case study from India highlighted the extensive use of lindane in cotton cultivation, leading to significant soil contamination. Remediation efforts included phytoremediation techniques using specific plant species known for their ability to uptake contaminants.
- Site Remediation in Europe : The HCH in EU project serves as a comprehensive case study on managing contaminated sites across Europe. It emphasizes collaboration among stakeholders to address legacy pollution from HCH production and usage.
Mechanism of Action
Lindane exerts its effects by interfering with gamma-aminobutyric acid neurotransmitter function. It interacts with the gamma-aminobutyric acid receptor-chloride channel complex at the picrotoxin binding site, leading to the disruption of chloride ion flow and hyperexcitation of the nervous system . This results in neurotoxic effects, including seizures and convulsions . Lindane also affects other molecular targets and pathways, including the hepatic cytochrome P-450 oxygenase system, which is involved in its metabolism .
Comparison with Similar Compounds
Lindane is similar to other organochlorine insecticides, such as dichlorodiphenyltrichloroethane (DDT) and kepone. lindane is unique in its specific interaction with the gamma-aminobutyric acid receptor-chloride channel complex . Other similar compounds include:
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine insecticide with neurotoxic properties, but with a different mechanism of action.
Kepone: A chlorinated pesticide with similar environmental persistence and toxicity concerns.
Pentachlorobenzene: A chlorinated compound with similar environmental and health effects.
Lindane’s uniqueness lies in its specific isomeric form and its targeted interaction with the gamma-aminobutyric acid receptor-chloride channel complex, making it a potent neurotoxin .
Biological Activity
Hexachlorocyclohexane (HCH) is a synthetic organochlorine compound that has garnered significant attention due to its widespread environmental presence and potential health impacts. Among its isomers, β-HCH is particularly noted for its biological activity, which includes endocrine disruption, oxidative stress induction, and potential carcinogenicity. This article delves into the biological activity of HCH, focusing on β-HCH, supported by various studies and findings.
Overview of this compound
This compound is composed of several isomers, including α, β, and γ (lindane), with β-HCH being recognized as the most hazardous due to its stability and persistence in the environment. Its usage primarily as a pesticide has led to significant contamination in soil and water, raising concerns about human health effects.
Endocrine Disruption
β-HCH has been identified as an endocrine-disrupting chemical (EDC) . It interacts with the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating biological responses to environmental contaminants. Studies indicate that β-HCH can activate AhR signaling pathways, leading to oxidative stress and alterations in cellular metabolism. This activation may promote conditions conducive to cancer development by inducing DNA damage through mechanisms such as H2AX phosphorylation .
Oxidative Stress
Research has demonstrated that exposure to β-HCH results in oxidative stress characterized by increased reactive oxygen species (ROS) production. This oxidative environment disrupts redox homeostasis and can lead to cellular damage. The lactate/pyruvate ratio changes observed during β-HCH treatment further indicate a metabolic shift towards aerobic glycolysis, which is often associated with cancer cell metabolism .
Carcinogenic Potential
The carcinogenic potential of β-HCH has been substantiated through various studies. In vitro experiments using human bronchial epithelial cells (BEAS-2B) showed that exposure to β-HCH increased cell proliferation and induced the release of growth factors such as epidermal growth factor (EGF). These changes suggest that β-HCH may initiate autocrine signaling pathways that promote malignant transformation . Additionally, epidemiological studies have linked exposure to HCH with increased incidences of soft tissue sarcomas and lymphomas .
In Vitro Studies
- Cell Line Experiments : A study involving LNCaP and HepG2 cell lines highlighted the molecular effects of β-HCH. The treatment resulted in significant changes in mRNA levels of key biomolecules involved in oxidative stress response and energy metabolism .
- Proliferation Assays : The MTT assay conducted on BEAS-2B cells revealed that at concentrations around 10 µM, β-HCH not only exhibited cytotoxic effects at higher doses but also promoted cell viability and proliferation at lower concentrations. This dual effect raises concerns regarding its potential role in cancer development .
- DNA Damage Assessment : Comet assays demonstrated that exposure to β-HCH led to increased DNA fragmentation, indicating substantial genotoxic effects consistent with ROS-mediated damage .
Epidemiological Evidence
Epidemiological studies have shown associations between HCH exposure and various cancers. For instance, elevated levels of γ-HCH were noted in patients with liver cancer, while case-control studies indicated potential links between HCH exposure and soft tissue sarcomas .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying HCH isomers in environmental matrices?
Gas chromatography (GC) coupled with electron capture detectors (ECD) or mass spectrometry (MS) is the gold standard for HCH isomer quantification. Enantiomer-specific separation requires chiral columns (e.g., Astec® CHIRALDEX™), validated for α-, β-, γ-, and δ-HCH . Quality assurance involves using certified reference standards (e.g., Sigma-Aldrich PESTANAL®) and cross-validating results with isotope dilution techniques .
Q. How do physicochemical properties of HCH isomers influence their environmental distribution?
α-HCH exhibits higher volatility (vapor pressure: 0.0037 Pa at 25°C) and mobility in air/water, while β-HCH’s lower solubility (0.24 mg/L) and higher log KOW (3.8) drive bioaccumulation in lipids . Thermodynamic adjustments using linear solvation energy relationships (LSERs) reconcile discrepancies in reported octanol-air partition coefficients (KOA) for β-HCH .
Q. What epidemiological study designs are robust for assessing HCH toxicity in human populations?
Cohort and case-control studies with individual exposure biomarkers (e.g., serum β-HCH levels) minimize ecological bias. Inclusion criteria require detailed exposure histories, controlled confounders (e.g., diet, occupation), and statistical power to detect outcomes like neurotoxicity or endocrine disruption .
Advanced Research Questions
Q. How can compound-specific isotope analysis (CSIA) resolve contradictions in HCH biodegradation pathways?
CSIA tracks δ<sup>13</sup>C and δ<sup>37</sup>Cl isotopic shifts to distinguish abiotic vs. microbial degradation. For example, εcarbon values of −2.5‰ to −4.5‰ indicate aerobic LinA-mediated dechlorination of γ-HCH, while anaerobic pathways show smaller fractionation . Dual C–Cl isotope plots (Λ values) confirm reaction mechanisms in contaminated aquifers .
Q. What experimental models address isomer-specific toxicokinetics and metabolic disparities?
In vivo rodent studies reveal β-HCH’s hepatic accumulation (t1/2 > 150 days) due to slow CYP450 metabolism, whereas α- and γ-HCH are rapidly glucuronidated. In vitro assays using human hepatocytes and recombinant enzymes (e.g., CYP2B6) quantify isomer-specific metabolic rates, explaining β-HCH’s persistence in human tissues .
Q. How do biases in historical HCH toxicity data affect risk assessment confidence?
The ATSDR’s systematic review framework rates confidence using:
- Risk of bias : Controlled exposure studies > observational cohorts (e.g., Landgren et al. 2009 ).
- Consistency : Hepatic effects in β-HCH animal studies show moderate consistency (66% of studies) .
- Mechanistic plausibility : β-HCH’s endocrine disruption aligns with ERα/AR receptor binding assays .
Q. Methodological Challenges and Solutions
Resolving discrepancies in physicochemical data across HCH isomers
Thermodynamic adjustments harmonize conflicting values (e.g., β-HCH’s KOA corrected to 10.2 at 25°C). Peer-reviewed databases (NIST Chemistry WebBook) provide curated data, but cross-validation with experimental measurements (e.g., headspace analysis for vapor pressure) is critical .
Optimizing bioremediation strategies for HCH-contaminated sites
Enrichment cultures with Sphingobium spp. degrade α-/γ-HCH via LinA and LinB enzymes, but β-/δ-HCH require sequential anaerobic-aerobic treatment. Field-scale monitoring uses enantiomer fractionation (EF) and CSIA to track degradation progress .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
Source | CAMEO Chemicals | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | HCH [ISO] | |
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Record name | epsilon-HCH | |
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Record name | Lindane | |
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Record name | lindane | |
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Record name | .delta.-Lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | delta-Hexachlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | epsilon-Hexachlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-α-Hexachlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BHC or HCH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.